molecular formula C29H33NO5 B6288564 Fmoc-Aca-DIM CAS No. 2379561-08-5

Fmoc-Aca-DIM

Cat. No.: B6288564
CAS No.: 2379561-08-5
M. Wt: 475.6 g/mol
InChI Key: PSGCBHQGKHOXNZ-UHFFFAOYSA-N
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Description

Fmoc-Aca-DIM is a chemical compound used as a next-generation traceless “helping hand” solubilizing tag in Solid Phase Peptide Synthesis (SPPS) . It is more stable than its predecessor Fmoc-Ddae-OH . The solubilizing tag can be removed with 1M hydrazine or hydroxylamine solution .


Synthesis Analysis

The synthesis of this compound involves the use of Fmoc carbamate, a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .


Molecular Structure Analysis

The molecular structure of this compound includes a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .


Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical and Chemical Properties Analysis

This compound has the ability to self-assemble and form gels in aqueous solution . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Mechanism of Action

Target of Action

The primary target of Fmoc-Aca-DIM is the amine group in organic synthesis . The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .

Mode of Action

This compound interacts with its target, the amine group, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances during the synthesis process .

Biochemical Pathways

The Fmoc protection process affects the biochemical pathway of peptide synthesis . The introduction of the Fmoc group alters the pathway, allowing for the synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin in SPPS . This alteration has significant downstream effects, enabling the efficient synthesis of complex peptides .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the successful protection of amines during peptide synthesis . This protection allows for the efficient and accurate synthesis of complex peptides, contributing to advancements in various fields such as drug development and biological research .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can affect the efficiency of Fmoc protection . Additionally, the temperature and the presence of other substances (such as piperidine for Fmoc removal) can also impact the efficacy and stability of this compound .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCBHQGKHOXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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